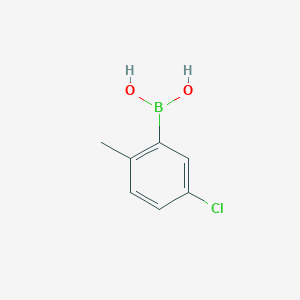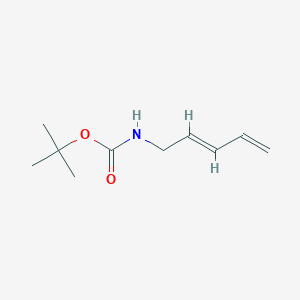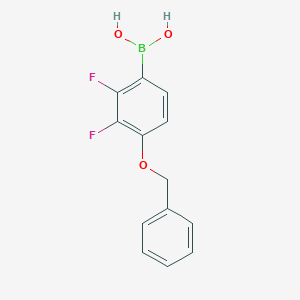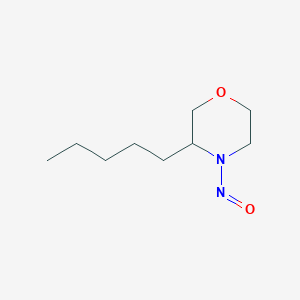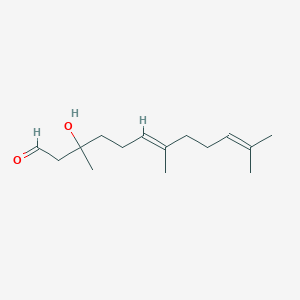
(6E)-3-hydroxy-3,7,11-trimethyldodeca-6,10-dienal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(6E)-3-hydroxy-3,7,11-trimethyldodeca-6,10-dienal, also known as HTD, is a naturally occurring compound found in a variety of plants. It belongs to the family of terpenoid aldehydes and has a characteristic odor that is often described as floral or citrus-like. HTD has been the subject of scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of (6E)-3-hydroxy-3,7,11-trimethyldodeca-6,10-dienal is not fully understood. However, it is believed that it works by interacting with the olfactory receptors in the nose, which are responsible for detecting odors. (6E)-3-hydroxy-3,7,11-trimethyldodeca-6,10-dienal has been found to have a high affinity for certain olfactory receptors, which may explain its strong odor.
Biochemical and Physiological Effects:
(6E)-3-hydroxy-3,7,11-trimethyldodeca-6,10-dienal has been found to have a number of biochemical and physiological effects. It has been shown to have antimicrobial properties, which may make it useful in the development of new antibiotics. (6E)-3-hydroxy-3,7,11-trimethyldodeca-6,10-dienal has also been found to have antioxidant properties, which may make it useful in the treatment of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using (6E)-3-hydroxy-3,7,11-trimethyldodeca-6,10-dienal in lab experiments is its availability. (6E)-3-hydroxy-3,7,11-trimethyldodeca-6,10-dienal can be synthesized in large quantities, which makes it easy to obtain for research purposes. However, one of the main limitations of using (6E)-3-hydroxy-3,7,11-trimethyldodeca-6,10-dienal in lab experiments is its volatility. (6E)-3-hydroxy-3,7,11-trimethyldodeca-6,10-dienal has a low boiling point, which means that it can easily evaporate and escape from the reaction vessel.
Direcciones Futuras
There are a number of future directions for research on (6E)-3-hydroxy-3,7,11-trimethyldodeca-6,10-dienal. One area of research is in the development of new fragrances and flavorings. (6E)-3-hydroxy-3,7,11-trimethyldodeca-6,10-dienal has a unique odor and flavor profile, which may make it useful in the development of new products. Another area of research is in the development of new antibiotics. (6E)-3-hydroxy-3,7,11-trimethyldodeca-6,10-dienal has been found to have antimicrobial properties, which may make it useful in the treatment of bacterial infections. Finally, there is potential for research on the use of (6E)-3-hydroxy-3,7,11-trimethyldodeca-6,10-dienal in the treatment of various diseases. Its antioxidant properties may make it useful in the treatment of conditions such as cancer and Alzheimer's disease.
Métodos De Síntesis
(6E)-3-hydroxy-3,7,11-trimethyldodeca-6,10-dienal can be synthesized using different methods, including the extraction from natural sources or chemical synthesis. The most common method for synthesizing (6E)-3-hydroxy-3,7,11-trimethyldodeca-6,10-dienal is through the oxidation of geraniol or nerol, which are both terpenoid alcohols. The oxidation process is usually carried out using a variety of oxidizing agents, such as potassium permanganate or chromic acid.
Aplicaciones Científicas De Investigación
(6E)-3-hydroxy-3,7,11-trimethyldodeca-6,10-dienal has been the subject of scientific research due to its potential applications in various fields. One of the main areas of research has been in the field of fragrance and flavoring. (6E)-3-hydroxy-3,7,11-trimethyldodeca-6,10-dienal has been found to have a pleasant odor and is used in the production of perfumes and other fragrances. It is also used as a flavoring agent in the food industry.
Propiedades
Número CAS |
152040-72-7 |
|---|---|
Nombre del producto |
(6E)-3-hydroxy-3,7,11-trimethyldodeca-6,10-dienal |
Fórmula molecular |
C15H26O2 |
Peso molecular |
238.37 g/mol |
Nombre IUPAC |
(6E)-3-hydroxy-3,7,11-trimethyldodeca-6,10-dienal |
InChI |
InChI=1S/C15H26O2/c1-13(2)7-5-8-14(3)9-6-10-15(4,17)11-12-16/h7,9,12,17H,5-6,8,10-11H2,1-4H3/b14-9+ |
Clave InChI |
WUZXLMBVDIMYPI-NTEUORMPSA-N |
SMILES isomérico |
CC(=CCC/C(=C/CCC(C)(CC=O)O)/C)C |
SMILES |
CC(=CCCC(=CCCC(C)(CC=O)O)C)C |
SMILES canónico |
CC(=CCCC(=CCCC(C)(CC=O)O)C)C |
Sinónimos |
3-hydroxy-2,3-dihydrofarnesal 3-hydroxy-3,7,11-trimethyl-6,10-dodecadiene-1-al |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![5-[4-(Dimethylamino)Phenyl]Cyclohexane-1,3-Dione](/img/structure/B116106.png)

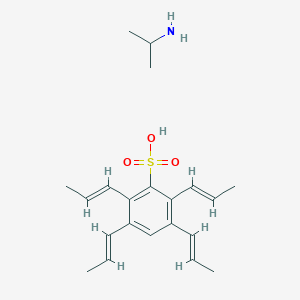


![2-[(2R,6S)-2,6-dimethylmorpholin-4-yl]acetic acid](/img/structure/B116119.png)

